3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group, a difluoromethyl group, and an ethylcarboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps like recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
2-Amino-5-(difluoromethyl)thiazole: Contains a thiazole ring and similar functional groups.
5-Amino-2-(difluoromethyl)benzoxazole: Features a benzoxazole ring with similar substituents.
Uniqueness
3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-2-(difluoromethyl)-N-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c1-2-11-6(14)4-3-5(10)12-13(4)7(8)9/h3,7H,2H2,1H3,(H2,10,12)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDICTQNGIZSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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